molecular formula C16H15N3O4 B10905186 N'-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B10905186
M. Wt: 313.31 g/mol
InChI Key: WKCJIBYGGGMQAG-LICLKQGHSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3-methyl-5-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxides.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with biological macromolecules, potentially inhibiting their function. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE
  • N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-4-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both hydroxyl and nitro groups in specific positions can enhance its potential as a versatile intermediate in organic synthesis and its biological efficacy.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H15N3O4/c1-11-7-14(19(22)23)9-13(16(11)21)10-17-18-15(20)8-12-5-3-2-4-6-12/h2-7,9-10,21H,8H2,1H3,(H,18,20)/b17-10+

InChI Key

WKCJIBYGGGMQAG-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=N/NC(=O)CC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1O)C=NNC(=O)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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